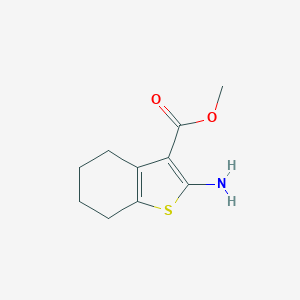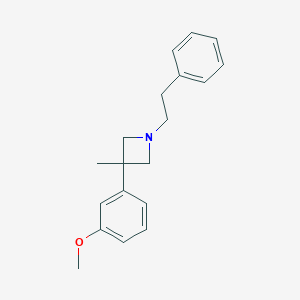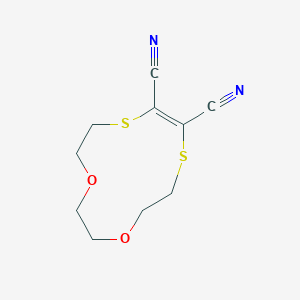
Methyl-3-Nitropyridin-2-carboxylat
Übersicht
Beschreibung
Methyl 3-nitropyridine-2-carboxylate is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the third position of the pyridine ring and a carboxylate ester group at the second position
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitropyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Wirkmechanismus
Target of Action
Methyl 3-nitropyridine-2-carboxylate is a chemical compound that is often used in the synthesis of various organic compounds . The primary targets of this compound are the molecules or structures in the reaction mixture that it interacts with. These targets can vary depending on the specific reaction conditions and the other reactants present .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the nitro group in the 3-nitro-pyridyl carboxylate is replaced by a fluoride anion . This reaction is facilitated by the presence of a strong nucleophile, such as cesium fluoride, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-nitropyridine-2-carboxylate are primarily those involved in the synthesis of other organic compounds . The compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in the creation of various fluorinated aryl compounds . These compounds can then participate in further reactions, affecting a wide range of biochemical pathways.
Result of Action
The primary result of the action of Methyl 3-nitropyridine-2-carboxylate is the formation of a new compound, methyl 3-fluoropyridine-4-carboxylate . This compound is formed when the nitro group of the original compound is replaced by a fluoride anion . The resulting fluorinated aryl compound can then be used in further reactions .
Action Environment
The action of Methyl 3-nitropyridine-2-carboxylate is influenced by several environmental factors. The temperature, for example, can affect the rate and outcome of the reaction . The presence of a strong nucleophile and a polar aprotic solvent is also necessary for the reaction to occur . Other factors, such as the concentration of the reactants and the presence of any catalysts, can also influence the reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-pyridinecarboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of methyl 3-nitropyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Cesium fluoride, dimethyl sulfoxide.
Major Products Formed:
Reduction: Methyl 3-aminopyridine-2-carboxylate.
Substitution: Methyl 3-fluoropyridine-2-carboxylate.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-fluoropyridine-2-carboxylate: Similar in structure but with a fluorine atom instead of a nitro group.
Methyl 3-aminopyridine-2-carboxylate: Similar in structure but with an amino group instead of a nitro group.
Uniqueness: Methyl 3-nitropyridine-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for diverse chemical transformations. The nitro group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions, while the carboxylate ester group offers opportunities for further derivatization.
Eigenschaften
IUPAC Name |
methyl 3-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLRDGENQOVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339418 | |
| Record name | methyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103698-08-4 | |
| Record name | methyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)



![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)



![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)

